molecular formula C18H25N3O6 B226830 Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Cat. No.: B226830
M. Wt: 379.4 g/mol
InChI Key: GNXBMRFPDDEPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Methoxy Group: The methoxy group is added through a methylation reaction, often using methanol and a suitable catalyst.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.

    Methyl 1-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Contains a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 1-{3-[(2-nitrophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H25N3O6/c1-3-27-18(23)13-6-9-20(10-7-13)11-8-17(22)19-15-12-14(21(24)25)4-5-16(15)26-2/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,22)

InChI Key

GNXBMRFPDDEPJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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